2-(4-(Benzyloxy)phenoxy)-N'-(4-methylcyclohexylidene)acetohydrazide
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Overview
Description
2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzyloxy group, a phenoxy group, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzyloxyphenol derivative, which is then reacted with an appropriate acylating agent to introduce the acetohydrazide moiety. The final step involves the condensation of the hydrazide with 4-methylcyclohexanone under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)phenoxy)acetohydrazide: Lacks the cyclohexylidene group, making it less sterically hindered.
N’-(4-methylcyclohexylidene)acetohydrazide: Lacks the benzyloxyphenoxy group, resulting in different reactivity and applications.
Uniqueness
2-(4-(Benzyloxy)phenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its structure provides a balance of steric and electronic properties, making it a valuable compound in various fields of research.
Properties
CAS No. |
303088-15-5 |
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Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[(4-methylcyclohexylidene)amino]-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C22H26N2O3/c1-17-7-9-19(10-8-17)23-24-22(25)16-27-21-13-11-20(12-14-21)26-15-18-5-3-2-4-6-18/h2-6,11-14,17H,7-10,15-16H2,1H3,(H,24,25) |
InChI Key |
GSLLTAZDJDDEFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)CC1 |
Origin of Product |
United States |
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